1,3,4-Oxadiazole-2-carboxylic acid

Übersicht

Beschreibung

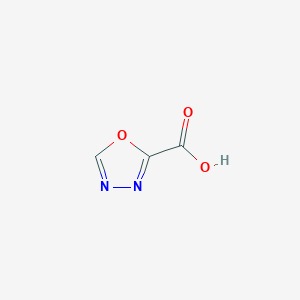

1,3,4-Oxadiazole-2-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the isomers of oxadiazole, with the other isomers being 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . Among these, 1,3,4-oxadiazole is widely studied due to its significant chemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-carboxylic acid can be synthesized through various methods. One common method involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach is the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization . Additionally, oxidative cyclization of N-acylhydrazones under oxidative conditions, such as in the presence of oxygen, iodine, or bromine, is also employed .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. The dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent is a common industrial method . This method allows for the large-scale production of the compound with high yield and purity.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group in position 2 of the oxadiazole ring can undergo thermal or catalytic decarboxylation to yield 1,3,4-oxadiazole derivatives. This reaction is analogous to oxidative cyclization pathways observed in related systems:

-

Mechanism : Loss of CO₂ under heating or acidic conditions, leading to the formation of 2-unsubstituted 1,3,4-oxadiazole .

-

Example :

This pathway is supported by studies on oxidative cleavage of C–H bonds in oxadiazole synthesis .

Esterification and Amidation

The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively:

Esterification

-

Reagents : Alcohols (e.g., methanol) with acid catalysis (H₂SO₄ or HCl).

-

Product : 1,3,4-Oxadiazole-2-carboxylate esters.

Similar esterification reactions are documented for oxadiazole derivatives in polymer synthesis .

Amidation

-

Reagents : Amines (e.g., NH₃ or substituted amines) with coupling agents (e.g., DCC or EDC).

-

Product : 1,3,4-Oxadiazole-2-carboxamides.

This aligns with methods for synthesizing oxadiazole carboxamide derivatives .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring can undergo electrophilic or nucleophilic substitution, depending on the substituents and reaction conditions:

-

Electrophilic substitution : Halogenation or nitration at position 5 of the ring.

-

Nucleophilic substitution : Alkylation or arylation in the presence of transition-metal catalysts (e.g., Cu or Pd) .

Example:

Condensation with Hydrazides

The carboxylic acid group can condense with hydrazides to form bis-heterocyclic compounds:

-

Reagents : Hydrazides (e.g., phenylacetic acid hydrazide).

-

Product : 2,5-Disubstituted 1,3,4-oxadiazoles .

Example:

Formation of Metal Complexes

The oxadiazole ring and carboxylic acid group can coordinate with metal ions (e.g., Fe³⁺ or Cu²⁺), forming complexes with potential catalytic or biological activity:

Decarboxylative Cross-Coupling

Under photoredox conditions, the carboxylic acid group can participate in decarboxylative coupling with aryl halides or other electrophiles:

-

Reagents : α-Oxocarboxylic acids, hypervalent iodine reagents.

Critical Analysis of Sources

-

Limited direct studies on this compound necessitate reliance on analogous oxadiazole chemistry.

-

Key insights derive from oxidative cyclization , polymer synthesis , and amidation protocols .

-

Gaps remain in experimental validation of specific reactions (e.g., decarboxylation kinetics).

This synthesis of plausible reaction pathways highlights the compound’s versatility in medicinal and materials chemistry, though further experimental studies are warranted.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 1,3,4-oxadiazole derivatives are extensive, including:

- Antimicrobial Activity : Numerous studies have reported that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial, antifungal, and antiviral properties. For instance, derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and various fungal pathogens .

- Anticancer Properties : Some derivatives have demonstrated potent anticancer effects against various cancer cell lines. For example, compound 34b has shown significant activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells with IC50 values of 1.02 µM, 1.34 µM, and 0.31 µM respectively .

- Anti-inflammatory Effects : Certain oxadiazole derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Compounds have been reported to exhibit anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial Activity Study

A study evaluated a series of 2-acylamino-1,3,4-oxadiazole derivatives for antibacterial activity. The most potent compound demonstrated an MIC of 1.56 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like levofloxacin .

Anticancer Activity Evaluation

Research conducted on a new series of oxadiazole derivatives revealed that specific compounds exhibited notable cytotoxicity against various cancer cell lines. For instance, compound 34b's effectiveness against breast cancer cells underscores its potential as a lead candidate for further development in anticancer therapies .

Anti-inflammatory Research

In vivo studies on selected oxadiazole derivatives showed promising anti-inflammatory effects with lower ulcerogenic potential compared to conventional treatments like celecoxib. This highlights the therapeutic promise of these compounds in managing inflammation with reduced side effects .

Data Table: Summary of Biological Activities

| Activity Type | Compound Example | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Compound 22a | Staphylococcus aureus | MIC = 1.56 µg/mL |

| Anticancer | Compound 34b | A549 (Lung Cancer) | IC50 = 1.02 µM |

| MDA-MB-231 (Breast Cancer) | IC50 = 1.34 µM | ||

| MCF-7 (Breast Cancer) | IC50 = 0.31 µM | ||

| Anti-inflammatory | Compound 46a | COX-2 Inhibition | IC50 = 0.04 μM |

Wirkmechanismus

The mechanism of action of 1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as thymidylate synthase, histone deacetylase, topoisomerase II, and telomerase . It also acts on pathways like the NF-kB signaling pathway and tubulin polymerization . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1,3,4-Oxadiazole-2-carboxylic acid is unique among its isomers due to its specific chemical and biological properties. Similar compounds include 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . While these compounds share the oxadiazole core structure, they differ in their substitution patterns and biological activities. For example, 1,2,4-oxadiazole derivatives are known for their use in high-energy density materials and biologically active compounds with cytotoxic properties . In contrast, 1,3,4-oxadiazole derivatives are more widely studied for their broad spectrum of pharmacological activities .

Biologische Aktivität

1,3,4-Oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This compound and its derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidiabetic, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated promising antimicrobial properties against various pathogens. Research indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- Antibacterial Activity: A study highlighted that certain derivatives of 1,3,4-oxadiazole exhibited antibacterial activity superior to traditional antibiotics like amoxicillin and cefixime. For instance, some compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 μg/mL .

- Antifungal Activity: The oxadiazole derivatives also displayed antifungal properties against strains such as Candida albicans, with minimum inhibitory concentrations (MICs) reported between 64–256 mg/mL .

- Antitubercular Effects: Compounds containing the oxadiazole ring were tested against Mycobacterium bovis BCG, revealing significant inhibition in both active and dormant states .

The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial metabolism.

Enzyme Inhibition:

- DNA Gyrase Inhibition: Some studies suggest that oxadiazole derivatives may inhibit DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication. This mechanism was confirmed through molecular docking studies that indicated strong binding affinity to the enzyme's active site .

- Fatty Acid Synthesis Disruption: Another proposed mechanism involves the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), crucial for fatty acid biosynthesis in bacteria .

Pharmacological Applications

The broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives positions them as potential candidates for drug development across various therapeutic areas.

Therapeutic Areas:

- Antimicrobial Agents: Due to their effectiveness against resistant strains of bacteria and fungi, these compounds are being explored as novel antimicrobial agents .

- Anti-inflammatory and Analgesic Agents: Research has indicated that some derivatives possess anti-inflammatory and analgesic properties comparable to conventional pain relievers .

- Anticancer Activity: Emerging studies suggest potential anticancer effects of certain oxadiazole derivatives through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1,3,4-oxadiazole derivatives:

| Study | Compound Tested | Pathogen | Results |

|---|---|---|---|

| Guo et al. (2019) | Norfloxacin derivatives | Mycobacterium bovis BCG | Strong inhibition in both active and dormant states |

| Dhumal et al. (2016) | 2,5-disubstituted oxadiazoles | S. aureus, E. coli | Potent antibacterial activity exceeding ampicillin |

| Salama et al. (2020) | 2-amino oxadiazoles | Various fungal strains | Effective antifungal activity |

Eigenschaften

IUPAC Name |

1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZPQJVSAQBAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624665 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-12-4 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.